5-Fluoro-2-methylpyridin-3-ol 5-Fluoro-2-methylpyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866060
InChI: InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
SMILES:
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol

5-Fluoro-2-methylpyridin-3-ol

CAS No.:

Cat. No.: VC15866060

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylpyridin-3-ol -

Specification

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
IUPAC Name 5-fluoro-2-methylpyridin-3-ol
Standard InChI InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
Standard InChI Key LAOFQNZFCFUUSN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)F)O

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

5-Fluoro-2-methylpyridin-3-ol features a pyridine ring with substituents at positions 2 (methyl), 3 (hydroxyl), and 5 (fluorine). This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atom at C5 modulates ring electron density, while the hydroxyl group at C3 introduces hydrogen-bonding capability . The methyl group at C2 contributes steric bulk without significantly altering electronic properties.

Key Physical Properties

Experimental data reveal critical parameters for handling and application:

PropertyValue
Molecular FormulaC₆H₆FNO
Molecular Weight127.116 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point276.4 ± 35.0°C (760 mmHg)
Flash Point120.9 ± 25.9°C
Vapor Pressure0.0 ± 0.6 mmHg (25°C)
Refractive Index1.523

The compound's relatively high boiling point compared to simpler pyridines (e.g., pyridine: 115°C) arises from hydrogen bonding between hydroxyl groups and dipole interactions from the fluorine substituent . The low vapor pressure suggests limited volatility under standard conditions, making it suitable for reactions requiring controlled evaporation rates.

Synthetic Methodological Considerations

Retrosynthetic Analysis

While no direct synthesis protocols for 5-fluoro-2-methylpyridin-3-ol appear in the literature, plausible routes can be inferred from analogous compounds:

  • Halogen Exchange: Starting from 5-chloro-2-methylpyridin-3-ol, nucleophilic aromatic substitution with potassium fluoride under phase-transfer conditions could introduce fluorine .

  • Directed Metallation: A 2-methylpyridin-3-ol precursor could undergo directed ortho-metallation at C5, followed by electrophilic fluorination using N-fluorobenzenesulfonimide .

  • Multi-Step Functionalization: Sequential introduction of substituents via cross-coupling reactions, though this approach risks regioselectivity challenges.

Stability and Reactivity Profile

Thermal Stability

The compound remains stable up to its boiling point (276°C) , but prolonged exposure to temperatures >150°C risks hydroxyl group dehydration. Differential scanning calorimetry studies of analogous pyridinols show exothermic decomposition peaks near 300°C, suggesting comparable stability limits.

Solubility Characteristics

Predicted solubility parameters indicate:

  • High solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptance

  • Moderate solubility in alcohols (logP = 1.54)

  • Limited water solubility (<1 g/L at 25°C)

Reactivity Hotspots

Three primary reactive sites govern transformation chemistry:

  • C5 Fluorine: Susceptible to nucleophilic displacement in strongly basic conditions

  • C3 Hydroxyl: Participates in etherification, esterification, and coordination chemistry

  • C2 Methyl: Can undergo oxidation to carboxylic acid under harsh conditions

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance

¹H NMR predictions (DMSO-d₆):

  • δ 8.15 (d, J=2.4 Hz, H4)

  • δ 7.05 (dd, J=8.1, 2.4 Hz, H6)

  • δ 2.45 (s, CH₃)

  • δ 10.2 (s, OH)

¹⁹F NMR signature expected at δ -110 to -115 ppm, consistent with aromatic fluorine environments .

Mass Spectrometric Fragmentation

Electron ionization (70 eV) would likely produce:

  • Base peak at m/z 110 (M⁺-OH)

  • Characteristic fragment at m/z 93 (C₅H₄FN⁺)

  • Methyl loss at m/z 112 (M⁺-CH₃)

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